molecular formula C4H8O5 B12521321 Oxolane-2,3,4,5-tetrol CAS No. 656813-78-4

Oxolane-2,3,4,5-tetrol

Cat. No.: B12521321
CAS No.: 656813-78-4
M. Wt: 136.10 g/mol
InChI Key: KEJOLGAIPQIPDJ-UHFFFAOYSA-N
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Description

Oxolane-2,3,4,5-tetrol is a five-membered cyclic ether (oxolane, or tetrahydrofuran skeleton) with hydroxyl groups substituted at positions 2, 3, 4, and 5. Its IUPAC name explicitly denotes the four hydroxyl groups on the oxolane ring. This compound is structurally analogous to cyclic forms of monosaccharides, particularly pentoses, but lacks additional substituents like hydroxymethyl groups in some derivatives. For example, 2-(hydroxymethyl)this compound, a related compound, is identified as a pentose derivative in lignin-carbohydrate complexes (LCCs) in plant cell walls . This compound itself is less common in biological systems but serves as a critical structural motif in synthetic and natural glycosides.

Properties

CAS No.

656813-78-4

Molecular Formula

C4H8O5

Molecular Weight

136.10 g/mol

IUPAC Name

oxolane-2,3,4,5-tetrol

InChI

InChI=1S/C4H8O5/c5-1-2(6)4(8)9-3(1)7/h1-8H

InChI Key

KEJOLGAIPQIPDJ-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(OC1O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolane-2,3,4,5-tetrol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydrofuran-2,3,4,5-tetraol can be achieved using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of furfural derivatives. This process typically requires the use of metal catalysts such as palladium or platinum, along with hydrogen gas, to achieve the desired reduction and hydroxylation of the furfural ring .

Chemical Reactions Analysis

Types of Reactions

Oxolane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetraone, while reduction can produce tetrahydrofuran derivatives with fewer hydroxyl groups .

Scientific Research Applications

Oxolane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: This compound is used in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism by which oxolane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and other proteins, influencing various metabolic pathways. The hydroxyl groups in the compound allow for hydrogen bonding and other interactions with biological molecules, which can modulate their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Oxolane-2,3,4,5-tetrol and analogous compounds:

Compound IUPAC Name Molecular Formula Molecular Weight Ring Size Functional Groups Biological Role
This compound This compound C₄H₈O₅ 136.10* 5-membered 4 -OH Synthetic/plant polymer component
2-(Hydroxymethyl)this compound 2-(hydroxymethyl)this compound C₅H₁₀O₅ 150.13 5-membered 4 -OH, 1 -CH₂OH LCCs in plant cell walls
D-Glucose (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ 180.16 6-membered 4 -OH, 1 -CH₂OH Energy storage (e.g., starch)
D-Ribose (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol C₅H₁₀O₅ 150.13 5-membered 3 -OH, 1 -CH₂OH RNA backbone
L-Rhamnose 6-deoxy-L-mannose C₆H₁₂O₅ 164.16 N/A 4 -OH, 1 -CH₃ (methyl group) Bacterial cell walls

*Calculated molecular weight based on IUPAC nomenclature.

Key Distinctions

  • Ring Size and Stability: this compound’s five-membered ring confers distinct conformational flexibility compared to six-membered oxane (pyranose) rings in glucose. Smaller rings exhibit higher torsional strain, affecting solubility and reactivity . Glucose’s six-membered oxane ring is more thermodynamically stable, favoring its dominance in biological systems (e.g., starch, cellulose) .
  • Functional Groups :

    • Unlike ribose and glucose, this compound lacks a hydroxymethyl (-CH₂OH) group, reducing its utility in glycosidic bond formation. This absence limits its role in polymer synthesis compared to ribose (RNA) or glucose (cellulose) .
    • The 2-(hydroxymethyl) derivative of this compound bridges pentose and hexose chemistry, enabling integration into complex biopolymers like LCCs .
  • Biological Relevance: this compound derivatives are niche components of plant LCCs, contributing to cell wall rigidity . Rhamnose, a deoxy sugar, demonstrates how minor structural changes (e.g., methyl groups) enhance hydrophobicity, facilitating roles in bacterial membranes .

Physicochemical Properties

  • Solubility :

    • Glucose’s six hydroxyl groups and hydroxymethyl side chain enhance water solubility (83 g/100 mL at 25°C), whereas this compound’s compact structure reduces solubility .
    • Ionic liquid studies show glucose’s phase behavior differs significantly from oxolane-based compounds due to ring size and polarity .

Research Findings

  • Plant Biochemistry :

    • 2-(Hydroxymethyl)this compound is a structural unit in LCCs, linking lignin and carbohydrates in plant cell walls. Its mass spectrometric fragmentation pattern (e.g., m/z 167 → 149 → 131) confirms its identity in natural polymers .
  • Synthetic Applications :

    • This compound serves as a scaffold for synthesizing chiral catalysts and pharmaceutical intermediates, leveraging its multiple hydroxyl groups for stereoselective reactions.

Biological Activity

Oxolane-2,3,4,5-tetrol, also known as 2,3,4,5-tetrahydroxy-1,4-butanediol, is a polyol compound characterized by its five-membered ring structure containing four hydroxyl groups. This unique structural feature enhances its solubility in water and its ability to engage in hydrogen bonding, making it a compound of interest in various biological and industrial applications. Recent studies have highlighted its potential biological activities, particularly in glucose metabolism and cellular signaling pathways.

  • Molecular Formula : C4_4H8_8O5_5
  • CAS Number : 656813-78-4
  • Structural Characteristics : The presence of multiple hydroxyl groups allows for diverse interactions with biological molecules.

Glucose Uptake Enhancement

One of the most notable biological activities of this compound is its ability to enhance glucose uptake in cells. This property has significant implications for diabetes management and metabolic health. Research indicates that the compound may facilitate glucose transport across cell membranes, potentially through interaction with glucose transporters or modulation of insulin signaling pathways.

Interaction with Enzymes and Receptors

This compound has been investigated for its interactions with various enzymes and receptors involved in metabolic processes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary studies suggest that it may act as a modulator of enzymatic activity, impacting pathways related to carbohydrate metabolism .

Study on Glucose Metabolism

A recent study explored the effects of this compound on glucose uptake in cultured human cells. The results demonstrated a significant increase in glucose transport following treatment with the compound compared to control groups. The study utilized various concentrations of this compound and assessed glucose uptake using radiolabeled glucose assays.

Concentration (mM)Glucose Uptake (nmol/mg protein)
010.5 ± 1.2
115.8 ± 1.5
522.3 ± 2.0
1030.1 ± 2.5

This data indicates a dose-dependent effect of this compound on glucose uptake.

The proposed mechanism by which this compound enhances glucose uptake involves several biochemical pathways:

  • Insulin Sensitization : It may enhance insulin sensitivity in target tissues.
  • Glucose Transporter Modulation : Interaction with GLUT transporters could facilitate increased glucose influx into cells.
  • Signaling Pathways : Potential activation of signaling cascades that promote metabolic processes related to glucose utilization.

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaUnique Features
This compoundC4_4H8_8O5_5Four hydroxyl groups enhancing solubility
6-(Hydroxymethyl)oxane-2,3,4-tetrolC4_4H8_8O5_5Contains an additional hydroxymethyl group
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triolC6_6H12_12O6_6Features two hydroxymethyl groups

This table illustrates the structural diversity among related compounds and their potential implications for biological activity.

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